molecular formula C10H18O8S2 B2948013 ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate CAS No. 1204820-69-8

ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate

Cat. No.: B2948013
CAS No.: 1204820-69-8
M. Wt: 330.37
InChI Key: CKTMTRYYLYJJFV-WPRPVWTQSA-N
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Description

Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate is a cyclopropane derivative with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclopropane ring substituted with methanesulfonyloxy groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then esterified with ethanol to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyloxy groups can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Cyclopropane derivatives with various functional groups.

    Reduction: Cyclopropane derivatives with hydrogenated functional groups.

    Oxidation: Cyclopropane carboxylic acids or ketones.

Scientific Research Applications

Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyloxy groups act as leaving groups, facilitating substitution reactions. The cyclopropane ring’s strain energy makes it reactive towards reduction and oxidation, allowing for the formation of various derivatives.

Comparison with Similar Compounds

Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:

    Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar in structure but with different substituents, leading to different reactivity and applications.

    Ethyl (1R,2R)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride: Contains an imidoyl group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its dual methanesulfonyloxy groups, which provide versatility in chemical reactions and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (1R,2R)-1,2-bis(methylsulfonyloxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O8S2/c1-4-16-9(11)10(7-18-20(3,14)15)5-8(10)6-17-19(2,12)13/h8H,4-7H2,1-3H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTMTRYYLYJJFV-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1COS(=O)(=O)C)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]1COS(=O)(=O)C)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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